molecular formula C10H13N3 B11781976 1-Cyclohexyl-1H-imidazole-4-carbonitrile

1-Cyclohexyl-1H-imidazole-4-carbonitrile

Cat. No.: B11781976
M. Wt: 175.23 g/mol
InChI Key: RFNSVHRTFFJGER-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a cyclohexyl group and a nitrile group at the 4-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with glyoxal and ammonium acetate, followed by dehydration and cyclization to form the imidazole ring. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: 1-Cyclohexyl-1H-imidazole-4-amine.

    Substitution: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

1-Cyclohexyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-imidazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-Cyclohexyl-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-Cyclohexyl-1H-imidazole-4-methyl: Similar structure but with a methyl group instead of a nitrile group.

Uniqueness: 1-Cyclohexyl-1H-imidazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitrile group can participate in specific interactions that other functional groups cannot, making this compound valuable for targeted applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-cyclohexylimidazole-4-carbonitrile

InChI

InChI=1S/C10H13N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2

InChI Key

RFNSVHRTFFJGER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(N=C2)C#N

Origin of Product

United States

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